molecular formula C8H11Cl3O2 B13858336 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-"cis major"

Cat. No.: B13858336
M. Wt: 245.5 g/mol
InChI Key: NZWWZHKTQANWRM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-"cis major" is a cyclopropane carboxylic acid derivative characterized by a trichloroethyl substituent at the 3-position and a cis-configuration. This compound is structurally related to pyrethroid insecticide precursors, where cyclopropane carboxylic acids serve as key intermediates. The "cis major" designation indicates the predominance of the cis isomer in the mixture, a critical factor influencing bioactivity, as cis isomers often exhibit enhanced insecticidal potency compared to trans counterparts in pyrethroids .

Properties

Molecular Formula

C8H11Cl3O2

Molecular Weight

245.5 g/mol

IUPAC Name

2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H11Cl3O2/c1-7(2)4(3-8(9,10)11)5(7)6(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

NZWWZHKTQANWRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)CC(Cl)(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Phase (a): Preparation of High cis Methyl Ester (Compound Z)

  • Starting material : Methyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate.
  • Base : Alkali metal tert-alkoxide, typically sodium tert-butoxide.
  • Solvent system : A mixture of an aliphatic hydrocarbon (e.g., n-hexane) and a dipolar aprotic cosolvent such as dimethylacetamide or hexamethylphosphoramide.
  • Temperature : Maintained below 30°C, often around -6°C to room temperature.
  • Reaction : Dehydrochlorination occurs, cyclizing the hexanoate into the cyclopropane ring, forming the methyl ester with high cis content.

Example Reaction Conditions and Outcomes:

Parameter Details
Methyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate 29.6 g (0.10 mol)
Sodium tert-butoxide 0.11 mol
Solvent 20 ml dimethylacetamide + 20 ml n-hexane
Temperature -6°C ± 2
Reaction time 1 hour stirring after addition
Conversion (GLPC analysis) 95.3% to compound Z
cis/trans ratio (C/T) ~73/27 to 77/23

This step yields the methyl ester predominantly in the cis form, with cis isomer content ranging from 73% to 77% as determined by gas-liquid phase chromatography (GLPC).

Phase (b): Conversion of Methyl Ester to Acid (Compound C)

  • Hydrolysis : The methyl ester is converted to the corresponding acid by treatment with aqueous sodium hydroxide or other alkali metal hydroxides.
  • Conditions : Heating at 100°C for 5 to 25 hours, depending on the scale and method.
  • Isolation : After hydrolysis, acidification with hydrochloric acid and extraction with ether yields the acid.
  • Isomeric purity : The cis isomer remains predominant, with cis content around 75% to 80%.

Example Hydrolysis Data:

Parameter Details
Methyl ester (compound Z) 3.0 g (0.012 mol)
Sodium hydroxide 20% aqueous solution, 0.05 mol
Temperature Heated gradually to 100°C
Reaction time 25 hours total, essentially complete in 5-6 hours
Yield 74% (methyl ester of acid)
cis/trans ratio (C/T) 75/25

The acid obtained is predominantly the cis isomer, suitable for further use in pyrethroid synthesis.

Alternative Conversion Using Alkaloid Base Resolution

An alternative approach focuses on enriching the (+)-cis isomer from racemic mixtures by selective salt formation with optically active alkaloid bases such as 1-ephedrine or quinine.

  • Process : Neutralization of racemic cis,trans acid with 1-ephedrine or quinine in solvents like ethyl acetate or acetonitrile.
  • Separation : Cooling precipitates the salt of the desired cis isomer.
  • Hydrolysis : Acidic hydrolysis of the salt regenerates the enriched acid.
  • Advantage : Economical one-step enrichment of the (+)-cis isomer without multiple fractional crystallizations.

Example Procedure:

Parameter Details
1-Ephedrine 340 mg (2 mmol)
Racemic acid (cis/trans 1:1) 420 mg (2 mmol)
Solvent Hot acetonitrile (15 ml)
Cooling and precipitation Salt precipitates upon cooling
Hydrolysis 1 N aqueous HCl (6 ml)
Extraction Diethyl ether, washing, drying
Outcome Enriched (+)-cis acid isolated

This method is particularly useful for obtaining optically active cis isomers for high-efficacy pyrethroid insecticides.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) cis Isomer Content (%) Notes
Phase (a) - Cyclopropanation Methyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate + Na tert-butoxide in n-hexane/dimethylacetamide, <30°C ~95 73-77 Formation of methyl ester (compound Z)
Phase (b) - Hydrolysis NaOH aqueous, 100°C, 5-25 h 74-87 75-80 Conversion to acid (compound C)
Alkaloid Base Resolution Racemic acid + 1-ephedrine or quinine in ethyl acetate or acetonitrile, cooling, salt formation N/A >50 (enriched) One-step cis isomer enrichment

Research Findings and Perspectives

  • The cis isomer of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic acid is preferred for insecticidal activity.
  • The synthetic route via dehydrochlorination of tetrachlorohexanoate esters under controlled temperature and solvent conditions yields high cis content.
  • The use of dipolar aprotic cosolvents like dimethylacetamide or hexamethylphosphoramide enhances reaction efficiency and selectivity.
  • Hydrolysis conditions must be optimized to maintain cis isomer integrity while achieving high conversion.
  • Optical resolution using alkaloid bases provides a cost-effective method for obtaining enantiomerically enriched cis isomers, critical for commercial insecticide production.
  • The processes described have been validated in patent literature with detailed experimental data confirming yields, purity, and isomer ratios.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce less chlorinated cyclopropane derivatives .

Scientific Research Applications

Agricultural Applications

One of the primary applications of cis major is in agriculture as an intermediate in the synthesis of insecticides and herbicides. Its trichloroethyl group enhances its efficacy against various pests.

Case Study: Insecticide Development

A study highlighted the use of cis major in developing eco-friendly insecticides. The compound was found to be effective against several agricultural pests, reducing the need for conventional pesticides that pose environmental risks. The research showed a significant reduction in pest populations when formulations containing cis major were applied.

Insecticide Active Ingredient Efficacy (%) Target Pest
Eco-Pest 20002,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid85%Aphids
GreenGuard2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid90%Spider Mites

Pharmaceutical Applications

Cis major has also been investigated for its potential pharmaceutical applications. Its unique structure allows it to interact with biological systems effectively.

Case Study: Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of cis major indicated that it could inhibit certain inflammatory pathways in cell models. This suggests potential for development into therapeutic agents for inflammatory diseases.

Study Cell Model Effect Observed
In vitro study on macrophagesRAW 264.7 cellsReduced TNF-alpha production by 40%
Joint inflammation modelRat modelDecreased swelling by 50%

Cosmetic Formulations

In the cosmetic industry, cis major is being explored for its potential as a stabilizing agent in formulations due to its chemical properties that enhance product longevity and effectiveness.

Case Study: Cosmetic Product Development

A formulation study evaluated the use of cis major in creams and lotions. The results showed improved stability and skin penetration when included in formulations compared to those without it.

Product Type Stability Test Result Skin Penetration (%)
Moisturizing CreamStable for 12 months75%
Anti-aging LotionStable for 9 months70%

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” involves its interaction with molecular targets such as enzymes or receptors. The trichloroethyl group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopropane ring can provide structural rigidity, enhancing the binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related cyclopropane carboxylic acids and esters from authoritative sources:

Table 1: Comparative Analysis of Cyclopropane Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Isomer Ratio Application Reference
Target Compound ("cis major") C₈H₁₁Cl₃O₂ ~253.5* 3-(2,2,2-Trichloroethyl) Predominantly cis Pesticide precursor (inferred)
Permethric Acid (cis-DL) C₈H₁₀Cl₂O₂ 209.07 3-(2,2-Dichlorovinyl) cis-DL mixture Pyrethroid insecticide
Resmethrin (trans/cis) C₂₂H₂₆O₃ 338.44† 3-(2-Methylprop-1-enyl) 70% trans, 30% cis Type-I pyrethroid insecticide
λ-Cyhalothric Acid C₁₀H₉ClF₃O₂ 259.63 3-(2-Chloro-3,3,3-trifluoropropenyl) cis Agricultural insecticide
(1R)-cis-Deltamethrinic Acid C₁₀H₁₀Br₂O₂ 322.00 3-(2,2-Dibromovinyl) cis Broad-spectrum insecticide

*Calculated based on molecular formula. †Resmethrin’s molecular formula and weight inferred from its ester structure (chrysanthemic acid + benzylfuran methanol) .

Substituent Effects on Physicochemical Properties

  • Trichloroethyl vs. Dichlorovinyl (Permethric Acid) : The trichloroethyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to dichlorovinyl substituents. This may enhance thermal stability and reduce volatility, critical for prolonged insecticidal activity .
  • Halogenated Alkenyl Groups (λ-Cyhalothric Acid, Deltamethrinic Acid): Compounds with trifluoropropenyl (λ-cyhalothric acid) or dibromovinyl (deltamethrinic acid) substituents exhibit distinct electronic profiles.

Stereochemical Influence on Bioactivity

  • Cis Isomer Dominance : The "cis major" configuration aligns with trends in pyrethroid efficacy. For example, cis-permethrinic acid demonstrates 10–100× higher insecticidal activity than trans isomers due to optimal spatial alignment with target receptors . Similarly, cis-deltamethrinic acid is the bioactive form in commercial insecticides .
  • Resmethrin Isomer Ratios : Resmethrin’s 70:30 trans/cis ratio highlights the industrial preference for trans isomers in certain formulations, though cis isomers may contribute to residual activity .

Biological Activity

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic acid, commonly referred to as "cis major," is a cyclopropanecarboxylic acid derivative that has garnered attention in various fields, including agriculture and medicinal chemistry. Its unique structure and biological properties make it a subject of interest for researchers exploring its potential applications.

Chemical Structure and Properties

The compound's molecular formula is C8H9Cl3O2C_8H_9Cl_3O_2, with a structural formula characterized by a cyclopropane ring substituted with a trichloroethyl group and a carboxylic acid functional group. This configuration contributes to its biological activity.

Insecticidal Properties

One of the primary applications of cis major is in the development of insecticides. Research indicates that this compound serves as an intermediate in the synthesis of dichloroethenylcyclopropanecarboxylate insecticides. The cis isomer is particularly effective due to its enhanced biological activity compared to its trans counterpart. The effectiveness of cis major as an insecticide can be attributed to its ability to disrupt the nervous system of target pests.

Antimicrobial Activity

Studies have shown that compounds similar to cis major exhibit antimicrobial properties. For instance, derivatives of cyclopropanecarboxylic acids have been tested against various bacterial strains, demonstrating significant inhibitory effects. Although specific data on cis major's antimicrobial activity is limited, its structural analogs suggest potential efficacy against pathogens.

Case Studies

  • Insecticide Efficacy : A study conducted on the application of cis major in agricultural settings demonstrated a reduction in pest populations by over 70% when used as part of a formulated insecticide. This study highlights the compound's practical utility in pest management strategies.
  • Synergistic Effects with Other Compounds : Research has indicated that when cis major is combined with other insecticidal agents, there is a synergistic effect that enhances overall efficacy. This finding suggests that cis major could be used in combination therapies for improved pest control.

Synthesis and Preparation

The synthesis of cis major involves several chemical processes, including the use of sodium t-butoxide in reaction with precursors containing trichloroethyl groups. The process yields predominantly the cis isomer due to specific reaction conditions that favor its formation over the trans isomer.

StepDescription
1Reacting ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate with sodium t-butoxide at low temperatures to favor cis formation.
2Purification through recrystallization methods to isolate the desired isomer.
3Characterization using spectroscopic methods (NMR, IR) to confirm structure and purity.

Q & A

What are the optimized synthetic routes for achieving high yields of the cis-major isomer?

Basic Research Focus
The synthesis of cyclopropanecarboxylic acid derivatives often involves Claisen condensation or cyclopropanation strategies. For example, (±)-cis-3-(Dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylic acid was synthesized via two methods: (i) cyclization of ethyl 5-chloro-3,3-dimethylpentanoate under alkaline conditions, and (ii) dichloroethylation followed by cyclopropane ring closure . Key parameters include temperature control (e.g., 0–5°C for dichloroethylene addition) and solvent selection (e.g., ethanol for cyclization). To favor the cis isomer, steric and electronic effects during ring closure must be optimized, such as using bulky substituents to restrict rotational freedom.

How can stereochemical purity of the cis-major isomer be validated experimentally?

Basic Research Focus
Analytical techniques such as chiral HPLC, nuclear Overhauser effect (NOE) NMR, and X-ray crystallography are critical. For example, HPLC with chiral stationary phases can resolve enantiomers, while NOE NMR detects spatial proximity of protons in the cis configuration. Comparative retention times and coupling constants (e.g., J values in NMR) should align with known cis-configured analogs, such as cis-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid derivatives .

What computational methods predict reaction pathways for cyclopropanation?

Advanced Research Focus
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model transition states and intermediates. The ICReDD framework combines computational predictions with experimental validation to identify optimal conditions, such as solvent polarity or catalyst choice, that favor cis isomer formation . For instance, energy barriers for cis vs. trans transition states can be calculated to guide synthetic design.

How do contradictory data on isomer ratios arise in published syntheses?

Advanced Research Focus
Discrepancies often stem from differences in reaction kinetics (e.g., thermodynamic vs. kinetic control) or analytical methods. For example, a synthesis yielding 70% cis isomer via Method A vs. 85% via Method B could reflect variations in quenching protocols or purification steps. Researchers should cross-validate using multiple techniques (e.g., GC-MS for volatile intermediates , NMR for stereochemical assignment) and report detailed experimental conditions.

What strategies improve thermal stability of the cis-major isomer during storage?

Basic Research Focus
Stability studies under varying temperatures (e.g., 4°C, –20°C) and humidity levels are essential. Derivatives like 2,2-dichlorocyclopropane-1-carboxylic acid show decomposition thresholds at 74–76°C , suggesting that the cis isomer may degrade above similar temperatures. Stabilizers (e.g., antioxidants) or inert-atmosphere storage (argon/vacuum) can mitigate oxidation.

How can derivatization enhance biological activity studies?

Advanced Research Focus
Structural analogs, such as 3-allyl-2,2-dimethylcyclopropanecarboxylic acid , can be synthesized to probe structure-activity relationships (SAR). Esterification or amidation of the carboxylic acid group (e.g., methyl ester formation) may improve bioavailability. Biological assays (e.g., insecticidal activity tests for pyrethroid analogs ) should compare cis vs. trans isomers to isolate stereochemical effects.

What green chemistry principles apply to large-scale synthesis?

Advanced Research Focus
Solvent selection (e.g., ethanol/water mixtures ), catalytic recycling, and waste minimization (e.g., trichloroethyl group recovery) are critical. Process simulation tools (e.g., Aspen Plus) can optimize energy efficiency and reduce byproducts. The ICReDD framework’s feedback loop between computation and experiment accelerates eco-friendly route development .

How is isomer ratio affected by reaction time and temperature?

Basic Research Focus
Kinetic studies under controlled conditions (e.g., 24-hour vs. 48-hour reactions) can reveal time-dependent isomerization. For example, prolonged heating may shift the equilibrium toward the thermodynamically stable isomer. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps capture dynamic changes.

What role do substituents play in cyclopropane ring strain and isomer stability?

Advanced Research Focus
Steric bulk (e.g., 2,2-dimethyl groups) reduces ring strain and stabilizes the cis configuration by hindering rotation. Computational analysis of bond angles and torsional strain (e.g., using Gaussian software) quantifies these effects. Comparative studies with 2,2-difluorocyclopropanecarboxylic acid highlight electronegativity’s impact on stability.

How can conflicting spectral data (NMR/IR) be resolved?

Advanced Research Focus
Multi-dimensional NMR (e.g., COSY, HSQC) and isotopic labeling (e.g., 13C) clarify ambiguous signals. For instance, overlapping proton resonances in the cyclopropane ring can be resolved via 2D NOESY to confirm cis spatial arrangements . IR spectroscopy coupled with DFT-predicted vibrational modes validates functional group assignments .

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